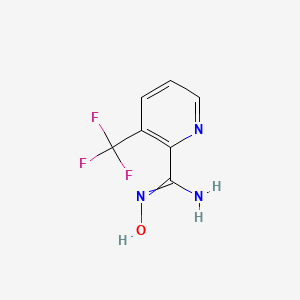![molecular formula C10H18O2 B13688838 2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
2-Methyl-6-oxaspiro[4.5]decan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-oxaspiro[45]decan-9-ol is a chemical compound with the molecular formula C10H18O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxaspiro[4.5]decan-9-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a reagent that introduces the spiro structure. For example, the reaction of a ketone with a diol under acidic conditions can lead to the formation of the spiro compound. The reaction conditions typically involve the use of a strong acid, such as sulfuric acid, and a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-oxaspiro[4.5]decan-9-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), and are carried out at elevated temperatures.
Major Products Formed
Oxidation: The major products are ketones or carboxylic acids.
Reduction: The major products are alcohols or alkanes.
Substitution: The major products depend on the substituent introduced, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-oxaspiro[4.5]decan-9-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-oxaspiro[4.5]decan-9-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxaspiro[4.5]decan-9-ol: This compound is structurally similar but lacks the methyl group at the 2-position.
Oliceridine: A compound with a similar spiro structure, used as a mu-opioid receptor agonist.
Uniqueness
2-Methyl-6-oxaspiro[4.5]decan-9-ol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its properties and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-methyl-6-oxaspiro[4.5]decan-9-ol |
InChI |
InChI=1S/C10H18O2/c1-8-2-4-10(6-8)7-9(11)3-5-12-10/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
ZWNCYWDMCJVTAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C1)CC(CCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


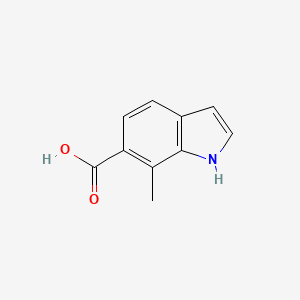
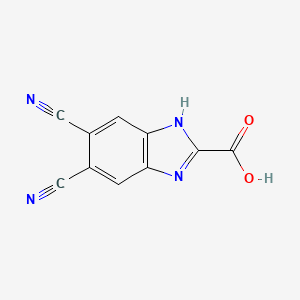

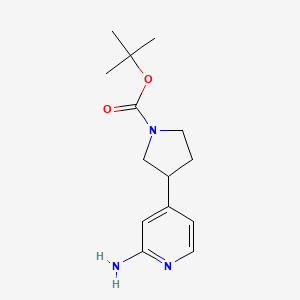
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
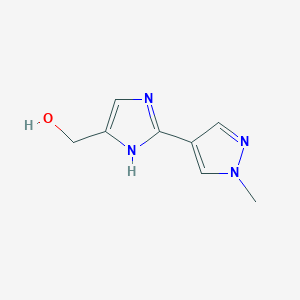

![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
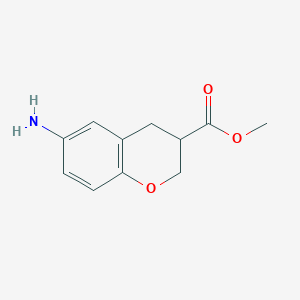
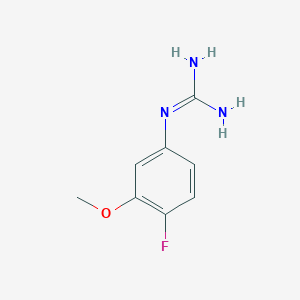
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)

![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
